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molecular formula C13H15NO B8634139 1(2H)-Isoquinolinone, 3-butyl- CAS No. 132-90-1

1(2H)-Isoquinolinone, 3-butyl-

Cat. No. B8634139
M. Wt: 201.26 g/mol
InChI Key: KLOZBWBOFYKMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162340

Procedure details

To a solution of 4 g (24 mmol) of homophthalic anhydride in 12 ml of dry pyridine in a 250 L 3 neck flask fitted with a reflux condenser and addition funnel at 0° C. was added 5.4 g (45 mmol) of valeryl chloride in 16 ml of dry chloroform over 45 minutes. The reaction mixture was stirred for a further 1 hour and then was treated with 100 ml of conc. ammonium hydroxide dropwise. The mixture was refluxed for 2 hours and then allowed to stand overnight at room temperature. The two phases were separated and the organic phase was washed with water (1×20 ml). The organic phase was dried over MgSO4, filtered and concentrated in vacuo. The residue was recrystallized from hot MeOH/water to give a pale purple solid.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
3
Quantity
250 L
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[O:7][C:5](=O)[C:4]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:3]2[CH2:2]1.[C:13](Cl)(=O)[CH2:14][CH2:15][CH2:16]C.[OH-].[NH4+:21]>N1C=CC=CC=1.C(Cl)(Cl)Cl>[CH2:13]([C:1]1[NH:21][C:5](=[O:7])[C:4]2[C:3]([CH:2]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:14][CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1(CC=2C(C(=O)O1)=CC=CC2)=O
Name
3
Quantity
250 L
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water (1×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hot MeOH/water
CUSTOM
Type
CUSTOM
Details
to give a pale purple solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCC)C=1NC(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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